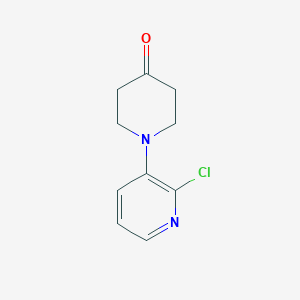

1-(2-Chloropyridin-3-yl)piperidin-4-one

描述

Structure

3D Structure

属性

CAS 编号 |

1057282-74-2 |

|---|---|

分子式 |

C10H11ClN2O |

分子量 |

210.66 g/mol |

IUPAC 名称 |

1-(2-chloropyridin-3-yl)piperidin-4-one |

InChI |

InChI=1S/C10H11ClN2O/c11-10-9(2-1-5-12-10)13-6-3-8(14)4-7-13/h1-2,5H,3-4,6-7H2 |

InChI 键 |

YMSIDWRMJFEWKN-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC1=O)C2=C(N=CC=C2)Cl |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Chloropyridin 3 Yl Piperidin 4 One

Strategic Approaches for the Construction of the Piperidin-4-one Ring System

The formation of the piperidin-4-one scaffold is a critical step in the synthesis of the target molecule. Various cyclization strategies have been developed to efficiently construct this key heterocyclic ring.

The synthesis of 4-piperidones is often achieved through the addition of a primary amine to two molecules of an α,β-unsaturated carbonyl compound, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.milsciencemadness.org This classical approach provides a versatile route to the piperidin-4-one ring system.

Another prominent method involves the aza-Prins-type cyclization. For instance, NbCl5 has been shown to mediate the cyclization of epoxides and homoallylic amines to yield 4-chloro-piperidine derivatives, which can serve as precursors to 4-piperidones. rasayanjournal.co.in Furthermore, intramolecular cyclization of linear amino-aldehydes, mediated by radical reactions, presents a modern approach to piperidine (B6355638) synthesis. nih.gov

Aldol (B89426) condensations also offer a viable pathway to substituted piperidones. youtube.com These reactions, along with tandem oxidation-cyclization-oxidation processes of unsaturated alcohols, provide access to functionalized piperidin-4-one intermediates. sci-hub.se

Table 1: Comparison of Cyclization Reactions for Piperidin-4-one Synthesis

| Cyclization Method | Key Reactants | General Conditions | Advantages |

|---|---|---|---|

| Dieckmann Condensation | Primary amine, α,β-unsaturated ester | Basic conditions, followed by hydrolysis and decarboxylation | Versatile and well-established dtic.milsciencemadness.org |

| Aza-Prins-type Cyclization | Epoxides, homoallylic amines | Lewis acid mediated (e.g., NbCl5) rasayanjournal.co.in | Stereoselective formation of substituted piperidines rasayanjournal.co.in |

| Radical-Mediated Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst nih.gov | Good yields for various piperidines nih.gov |

| Aldol Condensation | Amines, ketones/aldehydes | Acid or base catalysis | Access to substituted piperidones youtube.com |

The choice of starting materials is dictated by the selected cyclization strategy. For the Dieckmann condensation approach, primary amines and acrylates are common precursors. youtube.com For instance, the reaction of a primary amine with two equivalents of an alkyl acrylate (B77674) followed by cyclization is a frequently employed route. dtic.mil

In the context of synthesizing 1-(2-chloropyridin-3-yl)piperidin-4-one, a logical precursor for the piperidine ring would be piperidin-4-one itself, which is commercially available or can be synthesized through the aforementioned methods. The other key precursor would be a suitably substituted pyridine (B92270), such as 2,3-dichloropyridine (B146566) or 2-chloro-3-aminopyridine.

Regioselective Functionalization of the Piperidine Nitrogen with 2-Chloropyridin-3-yl Moiety

The crucial step in the synthesis of the title compound is the formation of the C-N bond between the piperidine nitrogen and the C3 position of the 2-chloropyridine (B119429) ring.

The most direct approach for the N-arylation of piperidin-4-one with the 2-chloropyridin-3-yl moiety is through a nucleophilic aromatic substitution (SNA_r) reaction. In this reaction, the secondary amine of piperidin-4-one acts as a nucleophile, displacing a leaving group on the pyridine ring. Given the structure of the target compound, the reaction would involve piperidin-4-one and a 2-chloropyridine derivative. The reaction of 2-chloropyridine with nucleophiles is a well-established transformation. wikipedia.orgchempanda.com

The reaction of 2-chloropyridine-3,4-dicarbonitrile (B3347337) with anilines in the presence of a base like N,N-diisopropylethylamine (DIPEA) proceeds via nucleophilic substitution of the chlorine atom. researchgate.net A similar strategy can be envisioned for the reaction between piperidin-4-one and a suitable 2-chloropyridine precursor. The presence of an electron-withdrawing group on the pyridine ring can facilitate this substitution.

While direct nucleophilic substitution is a common strategy, palladium-catalyzed cross-coupling reactions offer an alternative for the formation of the C-N bond. These reactions have become powerful tools in organic synthesis for constructing C-N bonds with high efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions are used to transform silyl (B83357) piperidines into various unsaturated 4-arylpiperidines. google.com Although this example illustrates C-C bond formation, similar palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are widely used for N-arylation.

Reactivity Profiles of the 2-Chloropyridin-3-yl Substituent

The 2-chloropyridin-3-yl moiety in the target molecule possesses a distinct reactivity profile, primarily dictated by the presence of the chlorine atom and the electronic nature of the pyridine ring.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic displacement. 2-Chloropyridine itself reacts with nucleophiles to yield pyridine derivatives substituted at the C2 and sometimes C4 positions. wikipedia.orgchempanda.com In the context of this compound, the chlorine atom can be replaced by other nucleophiles, allowing for further functionalization of the molecule. The reactivity of this position is influenced by the electron-withdrawing nature of the pyridine nitrogen, which activates the C2 position towards nucleophilic attack.

Furthermore, the pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609). The presence of the chloro and piperidin-4-one substituents will influence the position of any subsequent electrophilic attack. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could also be employed to introduce new substituents at the chloro-position, demonstrating the versatility of the 2-chloropyridin-3-yl group as a synthetic handle. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) on the Chloropyridine Ring

The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is characteristic of halopyridines, especially when the halogen is at the 2- or 4-position, as the electronegative nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comstackexchange.com The attack of a nucleophile on the electron-deficient pyridine ring leads to the displacement of the chloride ion.

The reactivity of 2-chloropyridines in SNAr reactions is influenced by the nature of the nucleophile and the presence of other substituents on the pyridine ring. nih.gov Electron-withdrawing groups can enhance the reaction rate by further stabilizing the intermediate. Common nucleophiles used in these reactions include amines, alkoxides, and thiols, allowing for the introduction of a wide range of functional groups at the 2-position of the pyridine ring.

For instance, the reaction with various amines can lead to the formation of 2-aminopyridine (B139424) derivatives. The general mechanism involves the initial attack of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to restore the aromaticity of the ring. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Chloropyridine Derivatives

| Nucleophile | Product | Reaction Conditions | Reference |

| Piperidine | 2-(Piperidin-1-yl)pyridine | Methanol, heat | nih.gov |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyridine | DMF, room temperature | researchgate.net |

| Glutathione (B108866) | Glutathione conjugate | Catalyzed by microsomal glutathione S-transferase 1 | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Chlorine Atom

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the chlorine-bearing carbon of the pyridine ring. rsc.orgrsc.org These reactions, often catalyzed by palladium, copper, or nickel complexes, offer a versatile and efficient means to introduce a wide array of substituents that are not easily accessible through traditional SNAr reactions. mdpi.combeilstein-journals.org

Common cross-coupling reactions applicable to 2-chloropyridines include:

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This method is widely used for the synthesis of biaryl compounds.

Heck Coupling: In this reaction, the chloropyridine is coupled with an alkene using a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: This palladium and copper co-catalyzed reaction couples the chloropyridine with a terminal alkyne, leading to the formation of an alkynylpyridine.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the chloropyridine with an amine.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. nih.gov These methods have been instrumental in the synthesis of complex molecules, including those with pharmaceutical applications. mdpi.com

Table 2: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine Analogs

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 2-Chloropyridine, Arylboronic acid | Pd catalyst, base | 2-Arylpyridine | mdpi.com |

| Heck | 2-Chloropyridine, Alkene | Pd catalyst, base | 2-Alkenylpyridine | mdpi.com |

| Sonogashira | 2-Chloropyridine, Terminal alkyne | Pd/Cu catalyst, base | 2-Alkynylpyridine | mdpi.com |

| Buchwald-Hartwig | 2-Chloropyridine, Amine | Pd catalyst, base | 2-Aminopyridine derivative | nih.gov |

Transformations of the Piperidin-4-one Carbonyl Group

The carbonyl group of the piperidin-4-one ring is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

The ketone functionality of the piperidin-4-one can be readily reduced to the corresponding secondary alcohol, yielding a piperidin-4-ol derivative. This transformation can be achieved using a variety of reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). dtic.mil The choice of reducing agent can influence the stereoselectivity of the reaction, particularly if there are adjacent stereocenters.

The resulting piperidinol can serve as a precursor for further functionalization, such as esterification or etherification of the hydroxyl group, or it can be a key structural feature of the final target molecule.

The piperidin-4-one, having α-hydrogens to the carbonyl group, can participate in condensation reactions. wikipedia.org A notable example is the Claisen-Schmidt condensation, which involves the reaction of the piperidin-4-one with an aromatic aldehyde in the presence of a base or acid catalyst. synarchive.comtaylorandfrancis.com This reaction leads to the formation of an α,β-unsaturated ketone, specifically a benzylidene-piperidin-4-one derivative. nih.gov

The reaction typically proceeds via an aldol addition followed by dehydration. researchgate.net By using two equivalents of the aldehyde, a bis-benzylidene derivative can be formed. This reaction is a valuable tool for extending the molecular framework and introducing new aromatic moieties.

The piperidin-4-one moiety can be utilized in the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov One important class of such compounds is spiro-oxindoles.

The synthesis of spiro[piperidine-4,3'-oxindole] derivatives can be achieved through various synthetic strategies. A common approach involves a multi-component reaction, for example, reacting an isatin (B1672199) derivative (a source of the oxindole (B195798) core) with an amine and the piperidin-4-one. beilstein-journals.org These reactions often proceed through the formation of an intermediate that undergoes cyclization to form the spirocyclic system. researchgate.net The resulting spiro-oxindole conjugates combine the structural features of both the piperidine and oxindole scaffolds, which can lead to novel biological activities. juniperpublishers.com

Table 3: Examples of Spiro-Oxindole Synthesis from Piperidin-4-one Analogs

| Reactants | Reaction Type | Product | Reference |

| Isatin, Arylamine, Cyclopentane-1,3-dione | Three-component reaction | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| Isatin, 1,2-Phenylenediamine, Cyclohexane-1,3-dione | Three-component reaction | Spiro benzodiazepine/oxazepine-oxindoles | researchgate.net |

| Isatin-imines, Aryloxy acetic acid | [2+2] Cycloaddition | Spiro-β-lactam-oxindoles | nih.gov |

Green Chemistry and Sustainable Synthetic Protocols for this compound and Analogues

In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods in organic chemistry. rasayanjournal.co.in For the synthesis of this compound and its analogues, several green chemistry approaches can be considered. nih.gov

One area of focus is the use of environmentally benign solvents. Deep eutectic solvents (DES), for example, have been explored as green reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net These solvents are often biodegradable, have low toxicity, and can be prepared from readily available and inexpensive components. researchgate.net

Another green approach is the use of multicomponent reactions (MCRs). MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. rasayanjournal.co.in

Microwave-assisted synthesis is another technique that aligns with the principles of green chemistry. Microwave irradiation can significantly reduce reaction times, increase product yields, and in some cases, enable reactions to be carried out in the absence of a solvent. rasayanjournal.co.in

The development of efficient catalytic systems, particularly those using earth-abundant and non-toxic metals, is also a key aspect of green chemistry. researchgate.net By employing these sustainable protocols, the environmental impact of synthesizing this compound and its derivatives can be minimized.

Structural Modifications and Analog Design Strategies

Systematic Structural Diversification of the Piperidin-4-one Ring

The piperidin-4-one ring offers multiple sites for structural modification, allowing for the introduction of various functional groups and substituents to alter the compound's polarity, basicity, and steric profile.

Variations at the Piperidine (B6355638) C-4 Position (e.g., amine, alcohol, carboxylic acid functionalities)

The carbonyl group at the C-4 position is a prime target for functionalization, enabling the introduction of key hydrogen-bonding groups.

Amine Functionality: The ketone can be converted to an amine via reductive amination. nih.govresearchgate.netresearchgate.netchim.it This process typically involves the reaction of the piperidin-4-one with an amine (such as ammonia, a primary, or a secondary amine) in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride. nih.gov This introduces a basic nitrogen atom, which can significantly alter the molecule's acid-base properties and potential for ionic interactions. For instance, the synthesis of N-substituted 3-amino-4-halopyridines has been achieved through a sequential Boc-removal and reductive amination process. nih.gov

Alcohol Functionality: Reduction of the C-4 ketone yields the corresponding alcohol, 1-(2-chloropyridin-3-yl)piperidin-4-ol. Standard reducing agents like sodium borohydride (B1222165) in an alcoholic solvent are effective for this transformation. rdd.edu.iqmdma.ch This modification introduces a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor, which can influence receptor binding and solubility.

Carboxylic Acid Functionality: While direct conversion of the ketone to a carboxylic acid is less common, building blocks containing a carboxylic acid or a precursor group can be utilized. For example, a related structure, 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid, demonstrates the incorporation of a carboxylic acid moiety onto the piperidine ring. The synthesis of such compounds often involves multi-step sequences starting from piperidine-4-carboxylic acid derivatives. google.comnih.gov

| Modification at C-4 | Resulting Functionality | Common Synthetic Method | Key Reagents |

|---|---|---|---|

| Conversion to Amine | Primary, Secondary, or Tertiary Amine | Reductive Amination | Amine source (e.g., NH3), NaBH3CN or NaBH(OAc)3 |

| Reduction to Alcohol | Secondary Alcohol | Ketone Reduction | Sodium Borohydride (NaBH4) |

| Introduction of Carboxylic Acid | Carboxylic Acid | Multi-step synthesis from piperidine-4-carboxylic acid derivatives | Piperidine-4-carboxylic acid building blocks |

Substitutions on the Piperidine Ring Carbons

Introducing substituents at other positions on the piperidine ring (C-2, C-3, C-5, and C-6) can create chiral centers and provide vectors for exploring additional binding interactions. These substitutions are often incorporated during the synthesis of the piperidin-4-one ring itself. chemrevlett.comchemrevlett.comresearchgate.net

The Mannich reaction is a classical and effective method for synthesizing substituted piperidin-4-ones. rdd.edu.iqmdma.ch This reaction involves the condensation of an aldehyde, a ketone (like acetone (B3395972) or butanone), and an amine (such as ammonium (B1175870) acetate). rdd.edu.iqresearchgate.net By selecting appropriately substituted ketones, substituents can be introduced at the C-3 and C-5 positions. For example, using butan-2-one can lead to a methyl group at the C-3 position. rdd.edu.iq Similarly, symmetrical ketones can introduce substituents at both C-3 and C-5. Further modifications can be made to these substituted piperidin-4-ones before or after coupling with the 2-chloropyridine (B119429) moiety.

Modifications of the 2-Chloropyridin-3-yl Moiety

The 2-chloropyridin-3-yl group is a key component that can be modified to fine-tune the electronic and steric properties of the molecule.

Halogen Atom Substitutions (e.g., bromine, fluorine, iodine)

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming the C-N bond between the piperidine nitrogen and the pyridine (B92270) ring. wikipedia.orgnih.govchemspider.comrsc.org This method is often tolerant of a wide range of functional groups and can be applied to various halopyridines. For instance, the amination of 2-bromopyridines with volatile amines has been successfully demonstrated. nih.gov

Incorporation of Diverse Aromatic and Heteroaromatic Rings

Replacing the 2-chloropyridin-3-yl moiety with other aromatic or heteroaromatic systems can dramatically alter the molecule's shape, size, and electronic properties. This is a common strategy in medicinal chemistry to explore different binding modes and to modulate properties like solubility and metabolic stability.

Examples of such modifications include the synthesis of piperidin-4-ones bearing quinoline (B57606) or pyrimidine (B1678525) rings. nih.govnih.govresearchgate.netnih.govmdpi.com The synthesis of these analogs typically involves the reaction of piperidin-4-one with a suitable halo-aromatic or halo-heteroaromatic compound, often under conditions that promote nucleophilic aromatic substitution or through palladium-catalyzed coupling reactions.

| Modification Strategy | Example Aromatic/Heteroaromatic Ring | Potential Synthetic Approach |

|---|---|---|

| Replacement of 2-Chloropyridin-3-yl Moiety | Quinoline | Reaction of piperidin-4-one with a haloquinoline |

| Chloropyrimidine | Nucleophilic substitution with 2,5-dichloropyrimidine |

Positional Isomerism of the Pyridine Nitrogen and Substituents

Altering the attachment point of the piperidin-4-one to the chloropyridine ring or changing the position of the chlorine atom generates positional isomers. These isomers can exhibit distinct biological activities due to differences in their three-dimensional structure and the orientation of the chloro-substituent relative to the pyridine nitrogen.

For example, isomers such as 1-(5-chloropyridin-2-yl)piperidin-4-one or 1-(3-chloropyridin-2-yl)piperidin-4-one (B8669078) can be synthesized. The synthesis of these isomers relies on the availability of the corresponding isomeric chloropyridines as starting materials. For instance, 1-(5-chloropyridin-2-yl)piperazine (B1307259) is synthesized from 2,5-dichloropyridine (B42133) or 2-bromo-5-chloropyridine (B189627) and piperazine. chemicalbook.comresearchgate.netgoogle.com A similar approach can be envisioned for the synthesis of the corresponding piperidin-4-one analogs. The choice of synthetic route, either nucleophilic aromatic substitution or a metal-catalyzed cross-coupling, will depend on the reactivity of the specific chloropyridine isomer. mdpi.com

Linker Modifications Between Pyridine and Piperidine Scaffolds

The direct N-aryl bond between the piperidine nitrogen and the pyridine C3 carbon in 1-(2-Chloropyridin-3-yl)piperidin-4-one is a key structural feature. A common analog design strategy involves replacing this direct linkage with various chemical tethers or "linkers." This approach alters the spatial orientation, flexibility, and electronic properties between the two heterocyclic rings, which can significantly influence the molecule's interaction with biological targets.

Alkyl Linkers (e.g., methyl, ethyl)

Introducing short alkyl chains, such as methylene (B1212753) (-CH₂-) or ethylene (B1197577) (-CH₂CH₂-), as linkers between the pyridine and piperidine rings transforms the parent N-arylpiperidone into an N-benzyl or N-phenethylpiperidone analog, respectively. This modification increases the flexibility of the molecule by introducing rotatable sp³-hybridized carbon atoms.

The synthesis of these analogs can be achieved through standard nucleophilic substitution reactions. For instance, the N-alkylation of piperidin-4-one with an appropriate haloalkylpyridine, such as 2-chloro-3-(chloromethyl)pyridine, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate, would yield the methylene-linked analog. researchgate.net This reaction proceeds via an Sₙ2 mechanism where the secondary amine of piperidin-4-one displaces the halide on the pyridine's side chain.

Table 1: Synthetic Strategy for Alkyl-Linked Analogs

| Linker Type | Representative Structure | Key Reagents | Reaction Type |

|---|---|---|---|

| Methylene (-CH₂-) | 1. Piperidin-4-one2. 2-chloro-3-(chloromethyl)pyridine3. Base (e.g., K₂CO₃, DIPEA) | N-Alkylation |

Sulfonyl Linkers

A sulfonyl group (-SO₂-) can be incorporated as a linker, creating a sulfonamide bond between the pyridine ring and the piperidine nitrogen. This results in a chemically robust and polar linkage that can act as a hydrogen bond acceptor. The synthesis of such pyridine sulfonamides is well-documented. mdpi.comnih.gov

The general approach involves the reaction of a pyridine sulfonyl chloride with a secondary amine. mdpi.com Specifically, 2-chloropyridine-3-sulfonyl chloride can be reacted with piperidin-4-one in a suitable solvent like dioxane or dichloromethane, often in the presence of a base such as triethylamine, to yield 1-[(2-chloropyridin-3-yl)sulfonyl]piperidin-4-one. The sulfonyl chloride precursor is typically prepared from the corresponding sulfonic acid or via sulfochlorination of the parent pyridine ring.

Table 2: Synthetic Strategy for Sulfonyl-Linked Analogs

| Linker Type | Representative Structure | Key Reagents | Reaction Type |

|---|

Carbonyl Linkers

Introducing a carbonyl linker (-CO-) creates an amide bond, resulting in the compound 1-(2-chloronicotinoyl)piperidin-4-one. Amide bonds are prevalent in pharmaceuticals due to their high stability and ability to participate in hydrogen bonding. This modification introduces planarity and a potential hydrogen bond acceptor site.

The synthesis of this analog is typically achieved through a standard acylation reaction. researchgate.net 2-Chloronicotinic acid is first converted to a more reactive acylating agent, such as an acyl chloride (2-chloronicotinoyl chloride), using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with piperidin-4-one, usually in the presence of a base to neutralize the HCl byproduct, to form the final amide product.

Table 3: Synthetic Strategy for Carbonyl-Linked Analogs

| Linker Type | Representative Structure | Key Reagents | Reaction Type |

|---|

Ether Linkages

An ether linkage (-O-) can be incorporated to connect the two rings, although this typically involves modifying the point of attachment on at least one of the rings compared to the parent compound. A common strategy involves linking the pyridine ring to the 4-position of the piperidine ring via an ether bond. This creates a 4-aryloxy-piperidine structure, which is a common motif in drug discovery. nih.gov

The synthesis of such compounds can be accomplished via the Williamson ether synthesis. This involves the reaction of a halo-pyridine, such as 2,3-dichloropyridine (B146566) or 3-chloro-2-fluoropyridine, with a 4-hydroxypiperidine (B117109) derivative. chempanda.com The reaction is performed under basic conditions, using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group of the piperidine, which then acts as a nucleophile to displace the halide on the pyridine ring.

Table 4: Synthetic Strategy for Ether-Linked Analogs

| Linker Type | Representative Structure | Key Reagents | Reaction Type |

|---|

Synthesis of Hybrid Molecules Incorporating the this compound Motif

The this compound scaffold serves as a valuable building block for the creation of more complex "hybrid molecules." This strategy involves covalently linking the core scaffold to other distinct pharmacophores to create a single molecule with the potential for dual or synergistic biological activities. rsc.orgmdpi.com Several synthetic handles on the parent molecule can be exploited for this purpose.

Modification of the Piperidone Carbonyl Group: The ketone at the C4 position is a versatile functional group for derivatization. It can undergo condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. chemrevlett.comrdd.edu.iq This approach allows for the introduction of a wide variety of substituents. For example, condensing the ketone with a substituted thiosemicarbazide (B42300) can produce thiosemicarbazone-piperidine hybrids, a strategy used in the development of cholinesterase inhibitors. mdpi.com

Cross-Coupling Reactions at the Pyridine Ring: The chlorine atom at the C2 position of the pyridine ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), or Buchwald-Hartwig amination (with amines) can be used to attach a diverse range of aryl, heteroaryl, or amino groups. This allows for the systematic exploration of the chemical space around the pyridine ring.

Click Chemistry: Modern synthetic techniques like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," can be employed for creating hybrid molecules. mdpi.com This requires first functionalizing the this compound scaffold with either an azide (B81097) or a terminal alkyne group. This functionalized core can then be efficiently and regioselectively "clicked" onto another molecule bearing the complementary functional group, forming a stable triazole linker.

Table 5: Strategies for the Synthesis of Hybrid Molecules

| Hybridization Strategy | Reaction Type | Functional Group Utilized | Example of Introduced Moiety |

|---|---|---|---|

| Carbonyl Condensation | Hydrazone/Oxime formation | Piperidin-4-one C=O | Substituted (thio)semicarbazides, hydroxylamines |

| Cross-Coupling | Suzuki, Buchwald-Hartwig | Pyridine C2-Cl | Arylboronic acids, secondary amines, other heterocycles |

Investigations into the Biological Activity Profiles of 1 2 Chloropyridin 3 Yl Piperidin 4 One Derivatives

In Vitro Antimicrobial Activity Studies

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Piperidine (B6355638) derivatives have been a focal point of this research, demonstrating notable activity against a variety of pathogenic bacteria and fungi. biomedpharmajournal.orgacademicjournals.org

Derivatives of piperidin-4-one have been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com In various studies, these compounds have been tested against common pathogenic strains.

For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were evaluated for their antibacterial activity. biomedpharmajournal.org The synthesized compounds showed good activity when compared to the standard drug ampicillin (B1664943) against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biomedpharmajournal.org Similarly, other research has confirmed the activity of piperidine derivatives against Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). researchgate.netresearchgate.net The introduction of different substituents on the piperidone ring has been shown to modulate the antibacterial potency, with some derivatives exhibiting greater efficacy against Gram-positive bacteria compared to Gram-negative ones. researchgate.net

Table 1: Antibacterial Activity of Selected Piperidin-4-one Derivatives

| Compound Type | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus (Gram-positive) | Good activity compared to Ampicillin | biomedpharmajournal.org |

| 2,6-diaryl-3-methyl-4-piperidones | Escherichia coli (Gram-negative) | Good activity compared to Ampicillin | biomedpharmajournal.org |

| (E)-ethyl/methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Staphylococcus aureus (Gram-positive) | Active, comparable to Chloramphenicol | biointerfaceresearch.com |

| (E)-ethyl/methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Escherichia coli (Gram-negative) | Active | biointerfaceresearch.com |

| 2,6 disubstituted piperidine 4-one derivatives | Bacillus subtilis (Gram-positive) | Highly potent activity | researchgate.net |

| 3,5-bis-(chlorobenzylidene)-4-piperidone | Bacillus subtilis (Gram-positive) | Significant activity | researchgate.net |

| 3,5-bis-(chlorobenzylidene)-4-piperidone | Enterococcus faecalis (Gram-positive) | Significant activity | researchgate.net |

| 3,5-bis-(chlorobenzylidene)-4-piperidone | Escherichia coli (Gram-negative) | Moderate activity | researchgate.net |

| 3,5-bis-(chlorobenzylidene)-4-piperidone | Pseudomonas aeruginosa (Gram-negative) | Moderate activity | researchgate.net |

In addition to their antibacterial effects, piperidin-4-one derivatives have demonstrated promising antifungal activity. biomedpharmajournal.org Studies have evaluated these compounds against a range of fungal species, including clinically relevant yeasts and molds.

Thiosemicarbazone derivatives of piperidin-4-one, in particular, have shown significant antifungal activity, sometimes exceeding that of the parent piperidone compounds. biomedpharmajournal.org This suggests that the addition of the thiosemicarbazone group enhances antifungal efficacy. biomedpharmajournal.org In one study, these derivatives were compared with the standard drug terbinafine (B446) and showed favorable results. biomedpharmajournal.org Other research has identified piperidine derivatives with potent activity against Candida albicans and Aspergillus niger. researchgate.netnih.gov A series of novel thiazolidinone derivatives containing a piperidine moiety were evaluated against seven different fungi, with the best results observed against Rhodotorula sp. nih.gov Some of these compounds were found to be more active than the standard antifungal drug fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Piperidine Derivatives

| Compound Type | Fungal Strain | Activity/Result (MIC/MFC) | Reference |

|---|---|---|---|

| Thiosemicarbazone derivatives of piperidin-4-one | Various fungi | Significant activity compared to Terbinafine | biomedpharmajournal.org |

| 2,6 disubstituted piperidine 4-one derivatives | Candida albicans | Highly potent activity | researchgate.net |

| 2,6 disubstituted piperidine 4-one derivatives | Aspergillus niger | Promising activity | researchgate.net |

| 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | Rhodotorula sp. | MIC of 16.5 µg/mL (1.6 times more active than Fluconazole) | nih.gov |

| 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | Candida albicans | Moderate activity | nih.gov |

| 1-substituted piperidin-4-yl)-1H-1,2,3-triazol derivatives | Candida albicans | More potent than Miconazole (MIC-20) | nih.gov |

| 1-substituted piperidin-4-yl)-1H-1,2,3-triazol derivatives | Aspergillus niger | More potent than Miconazole (MIC-10) | nih.gov |

The precise mechanisms by which piperidin-4-one derivatives exert their antimicrobial effects are still under investigation, but several hypotheses have been proposed. One of the leading theories for their antifungal action is the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The inhibition of its synthesis disrupts membrane integrity and function, leading to fungal cell death. mdpi.com Specifically, some piperidine and morpholine-based antifungals are known to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase, which are crucial in the ergosterol biosynthesis pathway. mdpi.com For antibacterial action, while the mechanism is less defined, it is thought that these compounds may interfere with essential bacterial enzymes or disrupt the bacterial cell wall or membrane. biomedpharmajournal.org

Anticancer Activity and Antiproliferative Screening

The piperidine scaffold is a key feature in numerous compounds being investigated for cancer therapy. nih.gov Derivatives of piperidin-4-one have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

Research has demonstrated the cytotoxic effects of piperidin-4-one derivatives against a range of human cancer cell lines, including those of the liver and breast.

In the context of hepatocellular carcinoma, compounds containing the piperidine ring have shown anti-proliferative activity against cell lines such as HepG2, Hep3B, and Huh7. nih.govnih.gov For example, piperine, an alkaloid containing a piperidine moiety, was shown to induce dose- and time-dependent cytotoxicity in HepG2 cells. nih.gov Similarly, novel hybrid compounds have been developed that exhibit inhibitory activity against these liver cancer cells. nih.gov

Regarding breast adenocarcinoma, various novel derivatives incorporating a piperidine structure have been evaluated for their in-vitro anticancer activity against cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative). nih.govnih.gov Certain dihydropyridine (B1217469) derivatives containing a piperidin-1-ylsulfonyl moiety showed better activity than the standard drug Doxorubicin against the MCF7 cell line. nih.gov Another piperidine derivative, DTPEP, was identified as a dual-acting agent effective against both ER-positive and ER-negative breast cancer cells. nih.gov

Table 3: Anticancer Activity of Selected Piperidine Derivatives

| Compound Type | Cancer Cell Line | Activity/Result (IC50) | Reference |

|---|---|---|---|

| Sorafenib–aminopyridinol hybrid | HepG2, Hep3B, Huh7 (Hepatocellular Carcinoma) | Slightly lower activity than Sorafenib | nih.gov |

| Piperine | HepG2 (Hepatocellular Carcinoma) | Dose- and time-dependent cytotoxicity | nih.gov |

| 1,2-dihydropyridine derivatives | MCF7 (Breast Cancer) | IC50 of 20.6 µM (Better than Doxorubicin) | nih.gov |

| DTPEP (piperidine derivative) | MCF-7 (Breast Cancer) | Downregulates ERα expression | nih.gov |

| DTPEP (piperidine derivative) | MDA-MB-231 (Breast Cancer) | Downregulates PI3K/Akt and PKCα expression | nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929, MV-4-11 (Hematological Cancers) | Complete inhibition of proliferation at 5 µM | nih.gov |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | Colo-205, MDA-MB 231, IMR-32 | Good antiproliferative activity | nih.gov |

The anticancer effects of piperidin-4-one derivatives are largely attributed to their ability to inhibit cellular proliferation. nih.gov These compounds have been shown to halt the growth of cancer cells and, in some cases, induce programmed cell death (apoptosis). For example, a study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated complete inhibition of cell proliferation in several hematological cancer cell lines at a concentration of 5 µM. nih.gov

The mechanism behind this antiproliferative activity often involves arresting the cell cycle at specific phases. mdpi.com Some dihydropyridine derivatives have been shown to cause a significant increase in the G2/M phase of the cell cycle, thereby preventing cancer cells from dividing and proliferating. mdpi.com Furthermore, certain piperidine derivatives have been found to induce apoptosis by increasing the expression of pro-apoptotic genes like p53 and Bax. nih.gov

Potential Molecular Targets in Cancer Pathways

Derivatives of piperidin-4-one have been investigated for their potential as anti-cancer agents, with research pointing towards the induction of apoptosis as a key mechanism of action. Studies on related compounds, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have shown that these molecules can reduce the growth of various hematological cancer cell lines. nih.gov A significant finding in this research was the observed increase in the mRNA expression of apoptosis-promoting genes, specifically p53 and Bax. nih.gov

The tumor suppressor protein p53 plays a crucial role in regulating cell growth, DNA repair, and apoptosis. nih.gov Activation of p53 in response to cellular stress, such as DNA damage from drug treatment, can lead to the upregulation of pro-apoptotic proteins like Bax. nih.govnih.gov Bax, in turn, is directly involved in the permeabilization of the mitochondrial membrane, a critical step in the intrinsic apoptotic pathway that leads to the release of cytochrome c and subsequent cell death. nih.govnih.gov

In one study, treatment of H929 multiple myeloma cells with specific 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives led to a dose-dependent increase in the mRNA expression of both p53 and Bax. nih.gov This suggests a potential mechanism where these piperidin-4-one derivatives induce apoptosis through a p53-mediated activation of the Bax pathway. nih.gov While this research was not conducted on direct derivatives of 1-(2-Chloropyridin-3-yl)piperidin-4-one, the shared piperidin-4-one core structure suggests that its derivatives may also exert anticancer effects through similar molecular pathways. Further investigation is required to confirm if derivatives of this compound can similarly modulate the expression of p53 and Bax to induce apoptosis in cancer cells.

Enzyme Inhibition and Receptor Ligand Studies

Derivatives containing a pyridine (B92270) and piperidine scaffold have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme that has emerged as a promising therapeutic target in oncology. researchgate.netnih.gov Research into 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds has yielded potent LSD1 inhibitors with Ki values as low as 29 nM. researchgate.netnih.gov These compounds have demonstrated high selectivity for LSD1 over the related monoamine oxidases A and B (MAO-A and MAO-B). researchgate.netnih.gov

Structure-activity relationship (SAR) studies have highlighted the importance of the pyridine core for potent inhibitory activity. For instance, a compound with a benzene (B151609) core was found to be approximately 170-fold less potent than its pyridine-containing counterpart. researchgate.net The substitution pattern on the pyridine ring has also been shown to be critical for optimizing LSD1 inhibition. researchgate.net Enzyme kinetics and molecular docking studies suggest that these inhibitors act competitively against the dimethylated H3K4 substrate of LSD1. researchgate.netnih.gov The binding mode appears to involve the piperidine amine interacting with the carboxylate group of Asp555 and the amide oxygen of Asp540 within the catalytic center of LSD1. researchgate.net

The potent inhibition of LSD1 by these derivatives leads to an increase in cellular H3K4 methylation and significantly inhibits the proliferation of several leukemia and solid tumor cell lines, with EC50 values as low as 280 nM. researchgate.netnih.gov Notably, these compounds have shown negligible effects on normal cells, indicating a potential therapeutic window. researchgate.netnih.gov

Table 1: LSD1 Inhibition by 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

| Compound | Ki (nM) for LSD1 |

| Compound A | 29 |

| Compound B | 4900 |

| Compound C | 650 |

| Compound D | 1200 |

Data sourced from studies on 3-(piperidin-4-ylmethoxy)pyridine containing compounds. researchgate.net

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and has been identified as a therapeutic target in various diseases, including cancer and autoimmune disorders. nih.govmdpi.com Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting cell growth and proliferation. mdpi.com While various chemical scaffolds have been explored as DHODH inhibitors, there is currently no specific research available on the inhibitory activity of this compound derivatives against DHODH. Further studies are needed to determine if this class of compounds possesses any activity towards this enzyme.

A series of α,β-unsaturated carbonyl based piperidinone derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.com These studies have shown that piperidin-4-one derivatives can exhibit significant inhibitory activity against both enzymes. mdpi.com

In one such study, various substituents were introduced to the benzylidene rings of the piperidinone core to investigate their effect on inhibitory potency. mdpi.com The results indicated that all tested compounds displayed AChE inhibitory activity, with IC50 values ranging from 12.55 µM to 23.75 µM. mdpi.com A derivative bearing a nitro substituent was identified as the most potent against AChE, with an IC50 value of 12.55 µM, which is comparable to the standard drug rivastigmine (B141) (IC50 = 10.87 µM). mdpi.com

Interestingly, a derivative with chlorine substituents, which is structurally related to the 1-(2-Chloropyridin-3-yl) moiety, demonstrated dual inhibition of both AChE and BuChE. mdpi.com This particular compound showed the best inhibitory activity against BuChE with an IC50 value of 17.28 µM and also inhibited AChE with an IC50 of 18.04 µM. mdpi.com The presence of halogen atoms on the benzylidene moiety appeared to have a positive influence on BuChE inhibition. mdpi.com These findings suggest that the piperidin-4-one scaffold is a promising starting point for the development of cholinesterase inhibitors.

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Piperidin-4-one Derivatives

| Compound Derivative | AChE IC50 (µM) | BuChE IC50 (µM) |

| Nitro-substituted | 12.55 | - |

| Chloro-substituted | 18.04 | 17.28 |

| Fluoro-substituted | - | 18.78 |

| Unsubstituted | 23.75 | - |

Data represents a selection of derivatives from a study on α,β-unsaturated carbonyl based piperidinone derivatives. mdpi.com

Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum and is considered a key target for the development of new antimalarial drugs. This enzyme plays a crucial role in the degradation of hemoglobin, which is essential for the parasite's survival. While various classes of compounds, including piperidine-based chalcones, have been investigated as falcipain-2 inhibitors, there is no specific research to date on the activity of this compound derivatives against this target. Therefore, the potential of this specific chemical scaffold in the context of antimalarial drug discovery remains to be explored.

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral therapeutics. A wide range of inhibitors have been investigated for their ability to block the activity of Mpro. While research has been conducted on chloropyridinyl esters as potential SARS-CoV-2 3CL protease inhibitors, there is a lack of specific studies on the inhibitory potential of this compound derivatives against the SARS-CoV-2 main protease. researchgate.net Future research could explore whether this particular piperidone scaffold can be adapted to effectively inhibit this key viral enzyme.

Following a comprehensive search for scientific literature concerning the biological activity of "this compound" and its derivatives, no specific data was found pertaining to the topics outlined in the user's request. The search results did not yield information on the investigation of these specific compounds for Dengue Virus Type 2 (DEN2) NS2B/NS3 protease inhibition, general receptor binding potentials, antiviral activity against influenza or tobacco mosaic virus, or other biological activities such as antileishmanial, anti-inflammatory, or neuroactive potentials.

The conducted searches yielded studies on other classes of piperidine derivatives, but in strict adherence to the user's instructions to focus solely on derivatives of "this compound", this information has been excluded as it falls outside the specified scope. Consequently, it is not possible to generate the requested article based on the available information.

Structure Activity Relationship Sar Elucidation for 1 2 Chloropyridin 3 Yl Piperidin 4 One Analogues

Correlations Between Structural Features and Selectivity Profiles:Information correlating specific structural modifications of these analogues with their selectivity for various biological targets is not present in the surveyed literature.

While general principles of medicinal chemistry and the SAR of other piperidine-containing compounds can offer hypothetical insights, a scientifically rigorous and evidence-based analysis for 1-(2-chloropyridin-3-yl)piperidin-4-one and its derivatives is hampered by the absence of dedicated research in this specific chemical space. Further investigation and publication of research in this area are necessary to fully understand the therapeutic potential of this class of compounds.

Computational Chemistry and Molecular Modeling Investigations

Ligand-Protein Docking Studies for Target Binding Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme, to form a stable complex. researchgate.net This method is instrumental in predicting the binding mode and affinity of a compound, providing insights into its potential biological activity. malayajournal.org

Molecular docking simulations are employed to position a ligand, such as a piperidin-4-one derivative, into the active site of a target protein to determine the most stable binding conformation. nih.gov The analysis of these docked poses reveals crucial molecular interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking—that stabilize the ligand-protein complex. researchgate.net

For example, in studies of similar piperidine-containing compounds, the piperidine (B6355638) ring often engages in hydrophobic interactions with nonpolar amino acid residues within the binding pocket. researchgate.netnih.gov The nitrogen and oxygen atoms in the piperidin-4-one scaffold can act as hydrogen bond acceptors, forming key interactions with residues like asparagine, glutamine, or serine in a protein's active site. researchgate.netnih.gov In the case of 1-(2-Chloropyridin-3-yl)piperidin-4-one, the nitrogen atoms of the pyridine (B92270) and piperidine rings, along with the ketone oxygen, would be key points of interest for potential hydrogen bonding, while the chloropyridine moiety could participate in hydrophobic and halogen-bonding interactions. researchgate.net

Docking programs utilize scoring functions to estimate the binding affinity between a ligand and its target protein. researchgate.net This score, typically expressed in kcal/mol, represents the Gibbs free energy of binding (ΔG), where a more negative value indicates a stronger and more favorable interaction. nih.govnih.gov These scores are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.net

While specific docking scores for this compound are not available, studies on analogous structures provide insight into the expected range of values. For instance, docking studies of various piperidinopyridine and piperidinopyrimidine inhibitors against oxidosqualene cyclase (OSC) have reported binding energies ranging from -8.5 to -9.2 kcal/mol. researchgate.net The binding affinity of a ligand is influenced by how well its shape and chemical properties complement the protein's active site. nih.gov

Table 1: Example Docking Scores for Analogous Piperidine Derivatives Against Various Protein Targets This table presents illustrative data from studies on similar compounds to demonstrate typical results from docking studies.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Piperidinopyrimidine Inhibitors | Oxidosqualene Cyclase (OSC) | -9.2 | researchgate.net |

| Piperidinopyridine Inhibitors | Oxidosqualene Cyclase (OSC) | -8.5 | researchgate.net |

| Favipiravir (Standard Drug) | SARS-CoV-2 Spike/ACE2 | -7.301 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in molecular properties (descriptors) affect activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.gov

The development of a QSAR model involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. nih.govnih.gov Statistical techniques like Multiple Linear Regression (MLR) or machine learning methods are then used to build a predictive model. researchgate.netresearchgate.net Studies on piperidine derivatives have successfully used QSAR to predict toxicity and receptor binding affinity, demonstrating the utility of this approach for the broader class of compounds. nih.govnih.gov For a series of pyridin-2-one derivatives, 3D-QSAR models yielded excellent predictive ability, guiding the design of new potent inhibitors. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a ligand-protein complex, MD simulations provide detailed insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the specific interactions that persist over time. nih.gov

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions) and the forces acting on every atom are calculated. researchgate.net The simulation tracks the trajectory of the atoms, revealing how the ligand settles into its binding pocket and how the protein may change conformation to accommodate it. nih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov MD simulations performed on inhibitors containing piperidine scaffolds have been used to confirm the stability of key hydrogen bonds and hydrophobic interactions within the active site, validating the docking results. nih.govresearchgate.net

Virtual Screening Approaches for Lead Discovery and Optimization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.netnih.gov This method is a cost-effective and rapid alternative to high-throughput experimental screening. researchgate.netnih.gov

Structure-based virtual screening, which relies on molecular docking, is a common approach. In this process, thousands or even millions of compounds from a digital library are systematically docked into the active site of a target protein. sciensage.info The resulting compounds are ranked based on their docking scores and predicted binding modes. researchgate.netsciensage.info The top-ranked "hits" are then selected for further experimental validation. This approach has been successfully used to identify novel lead compounds from large databases for various targets, including those where piperidin-4-one derivatives were identified as promising candidates. sciensage.inforesearchgate.net Virtual screening can significantly narrow down the number of compounds that need to be synthesized and tested, accelerating the process of lead discovery and optimization. nih.govresearchgate.net

Future Research Directions and Potential Areas of Exploration

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Diversity

While established methods for the synthesis of N-aryl piperidinones exist, future research will likely focus on developing more efficient, cost-effective, and versatile synthetic routes. Modern synthetic organic chemistry offers several avenues for improving the synthesis of 1-(2-chloropyridin-3-yl)piperidin-4-one and its derivatives.

Key areas for exploration include:

Metal-Catalyzed Cyclization: Gold-catalyzed reactions, for instance, have been proposed for the oxidative amination of non-activated alkenes to form substituted piperidines, offering a novel approach to constructing the core ring system. nih.gov

Radical Cyclization: Intramolecular radical cyclization of substrates like 1,6-enynes could provide access to polysubstituted piperidines, allowing for the introduction of diverse functional groups at various positions on the ring. nih.gov

Flow Chemistry: The implementation of continuous flow chemistry could improve reaction yields, reduce reaction times, and enhance safety and scalability for the synthesis of the core scaffold and its derivatives.

These advanced synthetic methods would not only streamline the production of the parent compound but also facilitate the creation of diverse libraries of analogues for extensive biological screening.

| Synthetic Strategy | Potential Advantages |

| Metal-Catalyzed Cyclization | Access to novel substitution patterns, mild reaction conditions. |

| Radical Cyclization | Formation of complex polysubstituted piperidines. nih.gov |

| Multi-Component Reactions | Increased efficiency, rapid library generation, reduced waste. |

| Flow Chemistry | Improved scalability, safety, and reaction control. |

Discovery of Unexplored Biological Targets for this compound Derivatives

The piperidine (B6355638) ring is a ubiquitous feature in pharmaceuticals, known for its presence in compounds targeting a wide array of diseases, including cancer. nih.govnih.gov Derivatives of the this compound scaffold hold significant potential for activity against a range of biological targets that have yet to be explored.

Future research should prioritize screening derivatives against diverse target classes to uncover novel therapeutic applications. This can be guided by the known activities of related heterocyclic compounds. For example, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has been identified as a key component in inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses. nih.gov This suggests that derivatives of this compound could be investigated for similar anti-inflammatory properties.

Potential target families for investigation include:

Kinases: Many kinase inhibitors incorporate pyridine (B92270) and piperidine motifs. Screening against various kinase families (e.g., tyrosine kinases, serine/threonine kinases) could identify new anticancer or anti-inflammatory agents.

G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets, and the structural features of the scaffold are suitable for interaction with these receptors.

Ion Channels: Modulators of ion channels often contain N-heterocyclic structures, presenting another opportunity for discovering novel activities.

Epigenetic Targets: Histone deacetylases (HDACs) and other epigenetic enzymes are increasingly important targets in oncology, and novel scaffolds are continuously sought for their inhibition.

Advanced SAR Studies Incorporating Novel Chemical Space Exploration

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, future SAR campaigns should extend beyond simple substituent modifications to explore novel chemical space. This involves making more profound changes to the core structure to improve potency, selectivity, and pharmacokinetic properties.

Strategies for advanced SAR studies include:

Bioisosteric Replacement: The 1,2,4-oxadiazole (B8745197) ring is a known bioisostere for ester groups and can be used to modify a compound's stability and duration of action. nih.govresearchgate.netnih.gov Replacing parts of the core scaffold, such as the ketone or the chloropyridine ring, with other heterocyclic systems could lead to unexpected and beneficial biological profiles.

"Escape from Flatland": This medicinal chemistry concept encourages the creation of more three-dimensional molecules, which often exhibit better binding to protein targets. nih.gov Introducing spirocyclic systems at the 4-position of the piperidinone ring or creating rigid, bridged analogues would be a key strategy.

Conformational Restriction: Introducing substituents that lock the molecule into a specific, biologically active conformation can significantly enhance potency and selectivity. This can be achieved by creating bicyclic or polycyclic derivatives.

A systematic exploration of these strategies will be crucial for mapping the chemical space around the core scaffold and identifying derivatives with optimal drug-like properties.

| SAR Strategy | Goal | Example |

| Bioisosteric Replacement | Improve metabolic stability, potency, or duration of action. researchgate.net | Replacing the carbonyl group with an oxadiazole. nih.govnih.gov |

| "Escape from Flatland" | Enhance binding affinity and specificity through 3D structures. nih.gov | Introduction of a spiro-cyclic moiety at the C4 position. |

| Conformational Restriction | Increase potency and selectivity by locking the active conformation. | Fusing another ring to the piperidine scaffold. |

Development of Prodrug Strategies Based on the Compound's Core Structure

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. mdpi.com This strategy is often employed to overcome poor pharmacokinetic properties such as low solubility, limited permeability, or rapid metabolism. Developing prodrugs of this compound derivatives could be essential for their advancement as clinical candidates.

Future research could focus on several prodrug approaches:

Ester and Carbamate Prodrugs: If the piperidine nitrogen is secondary in an active analogue, it can be derivatized to form carbamates. Similarly, if hydroxyl groups are introduced elsewhere in the molecule, they can be converted to esters, which are often cleaved by esterases in the body to release the active drug. nih.gov

Phosphate (B84403) and Phosphonate Prodrugs: The addition of phosphate groups can dramatically increase the aqueous solubility of a compound, which is particularly useful for intravenous formulations.

Targeted Prodrugs: A prodrug can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors, thereby increasing the concentration of the active drug at the site of action and reducing systemic toxicity.

The selection of the appropriate prodrug moiety will depend on the specific pharmacokinetic challenges of the lead compound and the desired therapeutic application. mdpi.com

Application in Fragment-Based Drug Discovery and Target Identification

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. wikipedia.orgnih.gov The this compound scaffold is well-suited for use in FBDD campaigns.

This scaffold can be utilized in two primary ways:

As a Starting Fragment: The entire molecule, while larger than a typical fragment, can be included in fragment libraries for screening against new biological targets. Its inherent structural complexity provides a more advanced starting point than simpler fragments.

Scaffold Deconstruction: The core structure can be deconstructed into its constituent parts: the 2-chloropyridine (B119429) moiety and the piperidin-4-one ring. These individual fragments can be screened separately. If both fragments show weak binding to adjacent sites on a target, they can be linked together to recreate a molecule based on the original scaffold, often with significantly higher affinity. youtube.com

This approach not only aids in the discovery of new leads but also facilitates target identification and validation by providing structural insights into how small molecules interact with the protein binding site. wikipedia.org

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools can be applied to the this compound scaffold to guide the design of new derivatives with improved properties.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as deep neural networks and random forests, can build predictive QSAR models from existing experimental data. semanticscholar.org These models can then be used to predict the biological activity of a large virtual library of new derivatives, prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. nih.gov These models can be trained to optimize for multiple parameters simultaneously, such as potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. semanticscholar.org

ADMET Prediction: Early prediction of a compound's pharmacokinetic and toxicity profile is crucial to avoid costly failures in later stages of drug development. AI/ML models can accurately predict properties like solubility, permeability, metabolic stability, and potential toxicities for virtual compounds, allowing researchers to focus on candidates with the highest chance of success. jneonatalsurg.com

By integrating AI and ML into the research workflow, the exploration of the chemical space around the this compound scaffold can be made more efficient and targeted, ultimately increasing the probability of discovering a successful drug candidate. mdpi.com

| AI/ML Application | Description | Impact on Research |

| QSAR Modeling | Predicts biological activity of new compounds based on their structure. semanticscholar.org | Prioritizes synthesis of the most promising candidates. |

| De Novo Design | Generates novel molecular structures with desired properties. nih.gov | Expands chemical space with optimized, synthesizable molecules. |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles of virtual compounds. jneonatalsurg.com | Reduces late-stage attrition by filtering out poor candidates early. |

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(2-Chloropyridin-3-yl)piperidin-4-one in laboratory settings?

- Methodological Answer :

- Hazard Identification : Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

- Safety Measures :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .

- Avoid inhalation by using respiratory protection in poorly ventilated areas .

Q. What are the common synthetic routes for preparing this compound, and what are their limitations?

- Methodological Answer :

- Acylation Reactions : React piperidin-4-one derivatives with chloroacetyl chloride under basic conditions (e.g., NaOH in dichloromethane) .

- Spiro Compound Synthesis : Utilize 1-benzyl-4-piperidone as a precursor for multi-step acylation, achieving yields >80% but requiring purification via column chromatography .

- Limitations : Sensitivity to moisture, side reactions with nucleophiles, and challenges in isolating oily intermediates .

Q. How is the purity of this compound assessed in pharmaceutical research?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns for baseline separation of impurities .

- Mass Spectrometry : GC-MS to confirm molecular ion peaks (e.g., m/z for [M⁺] at 224.6) and detect degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test acidic (HCl, H₃PO₄) vs. basic (NaOH, K₂CO₃) conditions; acidic catalysts improve electrophilic substitution in chloropyridine coupling .

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions (e.g., over-chlorination) .

- Solvent Selection : Dichloromethane enhances solubility of intermediates, while ethanol facilitates crystallization .

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis confirms chair conformation of the piperidine ring and dihedral angles between chloropyridine and ketone groups (e.g., C–C bond length = 1.52 Å) .

- IR Spectroscopy : Identify carbonyl stretching frequencies (νC=O ≈ 1680–1720 cm⁻¹) to distinguish ketone vs. amide derivatives .

Q. How do structural modifications of this compound influence its bioactivity?

- Methodological Answer :

- SAR Studies :

- Substitution at C-3 : Introducing methyl groups increases lipophilicity and CNS penetration .

- Chloropyridine Position : 2-Chloro substitution enhances binding to kinase targets (e.g., IC₅₀ = 0.8 µM vs. 3.2 µM for 4-chloro analogs) .

- In Silico Modeling : Docking simulations (AutoDock Vina) predict interactions with ATP-binding pockets, validated by enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。